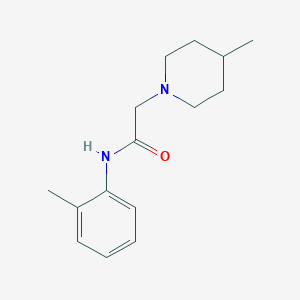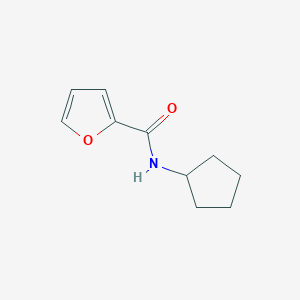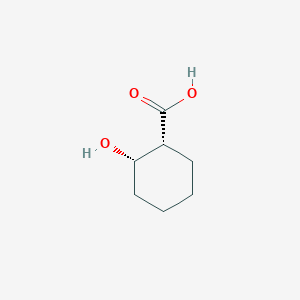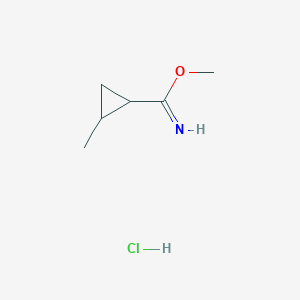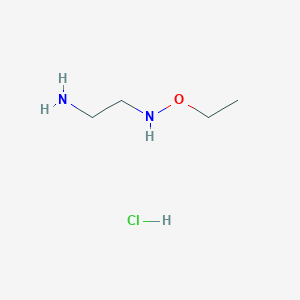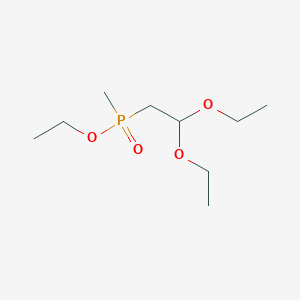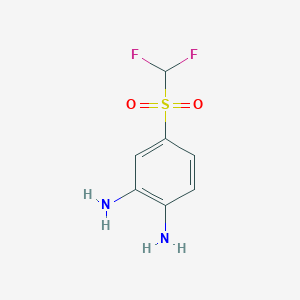
4-diazoheptane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Diazoheptane-3,5-dione is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a heptane backbone with two ketone functionalities at the 3rd and 5th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-diazoheptane-3,5-dione typically involves the diazotization of heptane-3,5-dione. One common method includes the reaction of heptane-3,5-dione with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazo compound. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Diazoheptane-3,5-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form five-membered ring compounds.
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Decomposition Reactions: Under thermal or photolytic conditions, the diazo group can decompose to generate carbenes, which can further react with various substrates.
Common Reagents and Conditions
Cycloaddition Reactions: Typically carried out in the presence of a catalyst such as a transition metal complex.
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols.
Decomposition Reactions: Can be induced by heat or light, often in the presence of a sensitizer.
Major Products Formed
Cycloaddition Reactions: Formation of bicyclic compounds.
Substitution Reactions: Formation of substituted heptane derivatives.
Decomposition Reactions: Formation of carbene intermediates and subsequent products.
科学研究应用
4-Diazoheptane-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the construction of complex molecular architectures.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-diazoheptane-3,5-dione involves the generation of reactive intermediates such as carbenes and carbonyl ylides. These intermediates can undergo various transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds and complex structures. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
相似化合物的比较
Similar Compounds
6-Diazoheptane-2,5-dione: Another diazo compound with similar reactivity but different substitution pattern.
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
2,2-Dialkyl-5-diazo-1,3-dioxane-4,6-diones: Exhibits similar photochemical behavior and reactivity.
Uniqueness
4-Diazoheptane-3,5-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and a subject of ongoing research.
属性
IUPAC Name |
4-diazoheptane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKUWWFTGWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
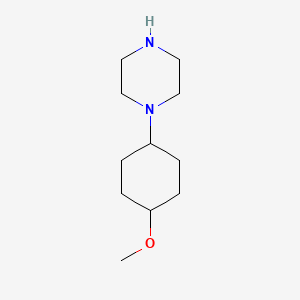
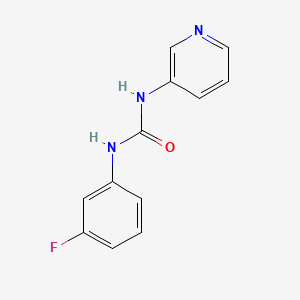
![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)
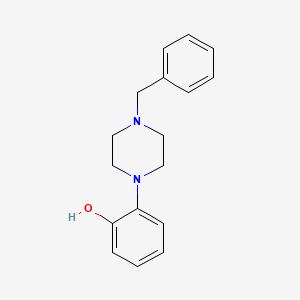
![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)
